4-methylbenzene-1-sulfonoimidamide
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Overview
Description
4-Methylbenzene-1-sulfonoimidamide is an organosulfur compound that belongs to the class of sulfonimidamides It is characterized by the presence of a sulfonyl group (SO2) attached to an imidamide group (NH2) and a methyl group (CH3) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methylbenzene-1-sulfonoimidamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to prevent side reactions. The resulting product is then purified using recrystallization or chromatography techniques .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The continuous flow process also allows for the efficient scaling up of production, making it suitable for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions
4-Methylbenzene-1-sulfonoimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The imidamide group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Sulfonic acids, sulfonyl chlorides.
Reduction: Sulfides, thiols.
Substitution: Various substituted sulfonimidamides.
Scientific Research Applications
4-Methylbenzene-1-sulfonoimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds.
Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase enzymes.
Medicine: Research has shown that sulfonimidamides, including this compound, have potential as anticancer and antimicrobial agents.
Mechanism of Action
The mechanism of action of 4-methylbenzene-1-sulfonoimidamide involves its interaction with specific molecular targets, such as enzymes. For example, as a carbonic anhydrase inhibitor, the compound binds to the active site of the enzyme, preventing it from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including the reduction of intraocular pressure in glaucoma patients .
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: These compounds also contain a sulfonyl group but differ in their functional groups attached to the sulfur atom.
Sulfoximines: Similar to sulfonimidamides, sulfoximines have a sulfur atom bonded to an oxygen and a nitrogen atom, but with different substituents.
Sulfonylureas: These compounds contain a sulfonyl group attached to a urea moiety and are commonly used as antidiabetic agents.
Uniqueness
4-Methylbenzene-1-sulfonoimidamide is unique due to its specific structural features, such as the presence of both a sulfonyl and an imidamide group.
Properties
CAS No. |
1648813-61-9 |
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Molecular Formula |
C7H10N2OS |
Molecular Weight |
170.2 |
Purity |
95 |
Origin of Product |
United States |
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